![molecular formula C25H31N3O B14001779 N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide CAS No. 60948-25-6](/img/structure/B14001779.png)
N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[4-(3-azaspiro[55]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide is a complex organic compound characterized by its unique spirocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The spirocyclic intermediate, 3-azaspiro[5.5]undecane, is synthesized through a cyclization reaction involving a suitable amine and a cyclic ketone under acidic conditions.
Functionalization of the Phenyl Ring: The spirocyclic intermediate is then reacted with a substituted benzaldehyde to introduce the phenyl group. This step often requires the use of a Lewis acid catalyst to facilitate the reaction.
Condensation Reaction: The final step involves the condensation of the functionalized spirocyclic intermediate with benzamide under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the phenyl ring are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution may result in various substituted derivatives.
Aplicaciones Científicas De Investigación
N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Material Science: The compound’s spirocyclic structure makes it a candidate for the development of novel materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[4-(3-azaspiro[5.5]undec-3-yl)-2-chloro-phenyl]methylideneamino]-4-chloro-benzamide
- N’-[4-(3-azaspiro[5.5]undec-3-yl)-2-methylbenzylidene]benzohydrazide
- 4-acetamido-N-[[4-(3-azaspiro[5.5]undec-3-yl)phenyl]methylideneamino]benzamide
Uniqueness
N-[[4-(3-azaspiro[55]undec-3-yl)-2-methyl-phenyl]methylideneamino]benzamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the spirocyclic moiety
Propiedades
Número CAS |
60948-25-6 |
|---|---|
Fórmula molecular |
C25H31N3O |
Peso molecular |
389.5 g/mol |
Nombre IUPAC |
N-[[4-(3-azaspiro[5.5]undecan-3-yl)-2-methylphenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C25H31N3O/c1-20-18-23(28-16-14-25(15-17-28)12-6-3-7-13-25)11-10-22(20)19-26-27-24(29)21-8-4-2-5-9-21/h2,4-5,8-11,18-19H,3,6-7,12-17H2,1H3,(H,27,29) |
Clave InChI |
ACTWMUAEHGZRRY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)N2CCC3(CCCCC3)CC2)C=NNC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


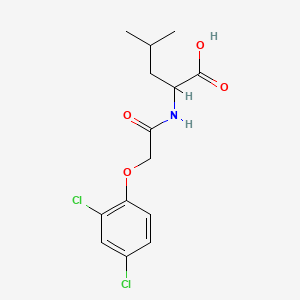

![4-imino-7,8,9,10-tetrahydro-6H-pyrimido[1,2-a]azepine-3-carbonitrile](/img/structure/B14001729.png)
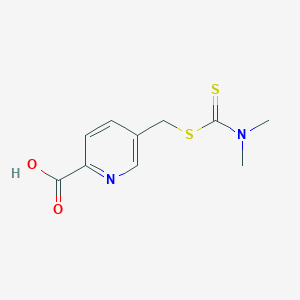

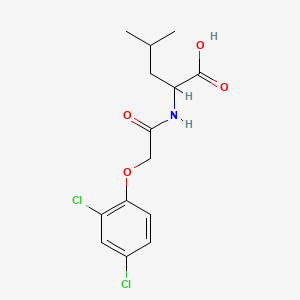
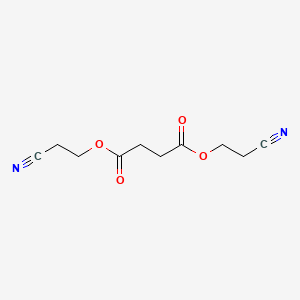
![3-[4-Amino-3-(4-aminophenyl)thieno[3,2-c]pyridin-7-yl]propanoic acid](/img/structure/B14001759.png)
![4-[5-methylidene-3-(4-nitrophenyl)-4H-triazol-4-yl]morpholine](/img/structure/B14001761.png)

![Bis[4-amino-2-chlorophenyl]sulfone](/img/structure/B14001768.png)
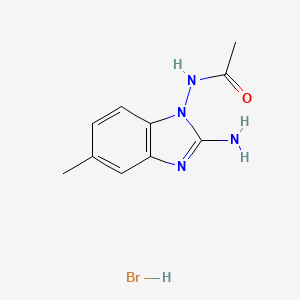

![4-[4-(4-Oxopentan-2-ylideneamino)butylimino]pentan-2-one](/img/structure/B14001791.png)
